Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
Overview
Description
Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is a heterocyclic organic compound . It has a molecular formula of C10H9NO4 .
Molecular Structure Analysis
The molecular weight of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is 207.18 . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate has a predicted boiling point of 326.0±37.0 °C and a predicted density of 1.359±0.06 g/cm3 . It is recommended to be stored at 2-8°C .Scientific Research Applications
C10H9NO4 C_{10}H_{9}NO_{4} C10H9NO4
and a molecular weight of 207.18 g/mol . Below is a comprehensive analysis of its scientific research applications, each detailed in its own section.Anti-inflammatory Research
The structural similarity of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate to other compounds with known anti-inflammatory properties suggests potential applications in this field . Researchers can explore its efficacy and mechanism of action in modulating inflammatory responses, which could lead to the development of new anti-inflammatory agents.
Safety and Hazards
properties
IUPAC Name |
ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)9-8(12)6-3-4-11-5-7(6)15-9/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXHCQIAEQWPOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=NC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716286 | |
Record name | Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106531-50-4 | |
Record name | Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the significance of ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate in the synthesis of furo[2,3-c]pyridine?
A1: Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate serves as a crucial intermediate in the synthesis of furo[2,3-c]pyridine. The research paper describes its preparation through the cyclization of ethyl 2-(3-hydroxyisonicotinoyloxy)acetate []. This cyclized product is then subjected to hydrolysis and decarboxylation to yield furo[2,3-c]pyridin-3(2H)-one, which can be further transformed into furo[2,3-c]pyridine through subsequent reactions [].
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